2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole
Description
This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. Key structural features include:
- Position 1: A 4-nitrobenzyl group, introducing strong electron-withdrawing properties.
- Positions 5 and 6: Methyl groups, enhancing lipophilicity and steric bulk.
Benzimidazole derivatives are renowned for diverse pharmacological activities, including antimicrobial, antioxidant, and antiparasitic effects . Its structural uniqueness lies in the nitrobenzyl group, which distinguishes it from common analogs with halogenated or alkylated substituents.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-10-18-19(11-14(13)2)25(12-15-5-7-16(8-6-15)26(27)28)21(24-18)17-4-3-9-23-20(17)22/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQMSKQHTTXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridine ring: This step involves the chlorination of the pyridine ring, followed by its attachment to the benzimidazole core through a nucleophilic substitution reaction.
Addition of the nitrobenzyl group: The final step involves the alkylation of the benzimidazole nitrogen with 4-nitrobenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrobenzyl substituent undergoes reduction to form a 4-aminobenzyl derivative. This transformation is critical for modifying pharmacological properties:
| Reaction | Conditions/Reagents | Product | Reference |
|---|---|---|---|
| Nitro to amine reduction | Fe/HCl or Fe/acetic acid, room temperature | 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-aminobenzyl)-1H-1,3-benzimidazole |
This method avoids catalyst poisoning issues associated with Pd/C hydrogenation, making it suitable for complex substrates . The reaction mechanism involves electron transfer from Fe to the nitro group, followed by protonation.
Substitution at the Chloropyridine Moiety
The 2-chloro-3-pyridinyl group participates in nucleophilic aromatic substitution (NAS) reactions under basic or acidic conditions:
Example Reaction Pathway:
| Nucleophile | Conditions | Application | Reference |
|---|---|---|---|
| Amines | DMF, microwave irradiation (150°C) | Synthesis of amino-substituted derivatives | |
| Thiols | KOH, ethanol, reflux | Thioether formation |
Microwave-assisted reactions (150 W, 150°C) enhance reaction efficiency, as demonstrated in benzimidazole functionalization studies .
Functionalization of the Benzimidazole Core
While the 1-position is blocked by the nitrobenzyl group, the 2-position and methyl groups may undergo selective reactions:
Alkylation/Acylation
The NH group (if deprotonated) can react with alkyl halides or acyl chlorides:
text**General Procedure**[4][5]: 1. Dissolve compound in DMF or ethanol. 2. Add alkyl halide (e.g., methyl iodide) or acyl chloride. 3. Heat under microwave irradiation (80–150°C) for 2–60 minutes. 4. Neutralize and isolate via precipitation.
Electrophilic Substitution
Methyl groups at the 5,6-positions may undergo oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though direct evidence for this compound is limited.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole exhibit significant antibacterial and antifungal activity. For instance, a study demonstrated that certain benzimidazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity compared to standard antibiotics .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/ml) | Comparison Standard |
|---|---|---|---|
| Compound A | S. aureus | 25 | Ampicillin |
| Compound B | E. coli | 50 | Ciprofloxacin |
| Compound C | C. albicans | 250 | Griseofulvin |
Antiviral Properties
Benzimidazole derivatives have also been explored for their antiviral potential, particularly against hepatitis C virus (HCV). Studies have shown that certain derivatives can inhibit HCV replication effectively, showcasing the potential for developing new antiviral therapies . The mechanism often involves interference with viral replication processes.
Anticancer Activity
Research has indicated that benzimidazole compounds possess anticancer properties. For example, derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including those associated with lung and breast cancers. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound E | A549 (Lung) | 15 | Cell cycle arrest |
| Compound F | HeLa (Cervical) | 20 | Inhibition of proliferation |
Anti-inflammatory Effects
Some benzimidazole derivatives have demonstrated anti-inflammatory properties. Research indicates that these compounds can reduce inflammation markers in various models, suggesting their potential as therapeutic agents for inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that certain benzimidazole derivatives may provide neuroprotective benefits. These findings are significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors or enzymes, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and similarities with related compounds:
Pharmacological and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrobenzyl group in the target compound may enhance oxidative stability compared to 4-fluorobenzyl (less electron-withdrawing) or 3,4-dichlorobenzyl (more lipophilic but less reactive) .
Antioxidant Activity :
Binding and Molecular Interactions :
- BI-02 () showed strong binding to β-tubulin (-8.50 Kcal/mol), indicating that substituents at position 2 (e.g., pyridinyl vs. dimethylphenyl) critically modulate target affinity .
Biological Activity
The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human cancer cell lines with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung) | 5.2 | Apoptosis induction |
| MCF-7 (breast) | 4.8 | Cell cycle arrest |
| HeLa (cervical) | 6.1 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against a variety of pathogens. The results demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.
The biological activity of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Microbial Cell Wall Synthesis : Its antimicrobial effects are likely due to interference with bacterial cell wall integrity.
Study 1: Anticancer Efficacy
In a study conducted on MCF-7 breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The study reported an increase in apoptotic markers such as cleaved PARP and caspase-3 activation.
Study 2: Antimicrobial Properties
A separate investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited significant bactericidal activity with a rapid kill rate observed in time-kill assays.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole?
Answer:
A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with appropriate carbonyl-containing intermediates. For example:
- Step 1: React 4-nitrobenzylamine with 2-chloro-3-pyridinecarboxaldehyde under acidic conditions to form the imine intermediate.
- Step 2: Condense the imine with 5,6-dimethyl-1,2-diaminobenzene in the presence of a dehydrating agent (e.g., SiO₂/CCl₃COOH) under ultrasound irradiation to enhance reaction efficiency and yield .
- Step 3: Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point analysis and spectroscopic methods (see FAQ 2).
Key Considerations:
- Ultrasound Promotion: Reduces reaction time from hours to minutes and improves yields (e.g., 89–93% yields for analogous benzimidazoles) .
- Substituent Compatibility: Electron-withdrawing groups (e.g., nitro, chloro) on the benzyl/pyridinyl moieties may require adjusted stoichiometry or temperature .
Basic: How can researchers characterize the compound using spectroscopic and crystallographic methods?
Answer:
Spectroscopic Characterization:
- ¹H/¹³C NMR: Assign peaks based on substituent-induced deshielding. For example:
- FT-IR: Confirm nitro (ν ~1520 cm⁻¹) and benzimidazole (ν ~1620 cm⁻¹) stretches .
Crystallographic Validation:
- Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. The nitro and chloro groups may introduce challenges in data collection due to potential twinning; high-resolution data (e.g., <1 Å) is recommended .
Advanced: What computational approaches are used to analyze binding interactions with biological targets like β-tubulin?
Answer:
Methodology:
- Molecular Docking: Employ software like AutoDock Vina to dock the compound into the colchicine-binding domain of β-tubulin (PDB ID: 1SA0). Key steps:
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Monitor RMSD (<2.5 Å indicates stable binding) and hydrogen-bond occupancy with Thr238 and Glu198 residues .
Key Findings for Analogues:
- Benzimidazoles with electron-withdrawing groups (e.g., nitro, chloro) show improved binding affinity (e.g., ΔG = −8.5 kcal/mol for 3,4-dimethylphenyl derivatives) .
Advanced: How does the compound coordinate with transition metals, and what implications does this have for catalytic or medicinal applications?
Answer:
Coordination Behavior:
- The benzimidazole nitrogen atoms act as bidentate ligands. For example:
Applications:
- Catalysis: Metal complexes may serve as Lewis acid catalysts in asymmetric synthesis.
- Antimicrobial Activity: Enhanced activity against S. aureus observed for Cu(II) complexes of nitro-substituted benzimidazoles .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?
Answer:
Strategies:
- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, distinguish between pyridinyl and benzimidazole protons via coupling correlations .
- Dynamic NMR: Detect rotational barriers in substituents (e.g., 4-nitrobenzyl group) by variable-temperature experiments.
- Comparative Analysis: Cross-reference with published data for analogues (e.g., 2-(4-fluorophenyl)-1H-benzimidazole δ values ).
Experimental Design: What solvent systems and reaction conditions optimize regioselectivity in benzimidazole synthesis?
Answer:
Solvent Selection:
- Polar Protic (e.g., EtOH/H₂O): Favors cyclization via hydrogen-bond stabilization of intermediates .
- DMF/THF: Used for solubilizing nitro-substituted intermediates but may require inert atmospheres to prevent oxidation .
Condition Optimization:
- Temperature: 70–80°C for imine formation; 100–110°C for cyclization .
- Catalyst: SiO₂/CCl₃COOH improves yields (93% for ultrasound-assisted reactions) .
Advanced: How do substituents (chloro, nitro, methyl) influence the compound’s electronic properties and bioactivity?
Answer:
Electronic Effects:
- Nitro Group: Strong electron-withdrawing effect reduces HOMO energy, enhancing electrophilic interactions in β-tubulin binding .
- Chloro/Methyl Groups: Moderate electron withdrawal/donation fine-tune solubility and logP values (e.g., methyl groups increase lipophilicity by ~0.5 log units) .
Bioactivity Correlations:
- Anthelmintic Activity: Nitro and chloro substituents improve IC₅₀ values by 2–3 fold compared to unsubstituted analogues .
Advanced: What strategies assess the compound’s stability under physiological or catalytic conditions?
Answer:
Stability Assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
